molecular formula C9H16N2O2 B113349 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one CAS No. 952959-48-7

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one

Cat. No. B113349
M. Wt: 184.24 g/mol
InChI Key: WJRYPJXBXGOFPD-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)phenol” is a compound that has been identified in the NIST Chemistry WebBook . It is also known by other names such as “Phenol, p-(2-aminoethyl)-”, “α-(4-Hydroxyphenyl)-β-aminoethane”, and “β-(4-Hydroxyphenyl)ethylamine” among others . Another compound, “4-(2-Aminoethyl)benzenesulfonyl fluoride”, also known as AEBSF or pefabloc, belongs to the class of organic compounds known as phenethylamines .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)phenol” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminoethyl)morpholine” include a molecular weight of 130.19 g/mol, a density of 1.0±0.1 g/cm³, a boiling point of 283.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : A study by Takase et al. (1991) demonstrated a practical synthesis method for 3-amino-5-tert-butylisoxazole, a related compound, which could be relevant for the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Takase et al., 1991).

  • Reactivity Studies : Mironovich and Shcherbinin (2014) investigated the reactivity of similar isoxazole derivatives, which might provide insights into the chemical behavior of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mironovich & Shcherbinin, 2014).

Applications in Organic and Medicinal Chemistry

  • Enantioselective Synthesis : A study by Pajouhesh et al. (2000) on the enantioselective synthesis of neuroexcitant analogues highlights the potential use of such compounds in the development of neuroactive drugs (Pajouhesh et al., 2000).

  • Crystallographic Structure Studies : Research by Çelik et al. (2007) on the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a compound structurally related to "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one", could be relevant for understanding its crystalline properties (Çelik et al., 2007).

Other Applications

  • Green Synthesis : A study by Mosallanezhad and Kiyani (2019) on the green synthesis of isoxazole derivatives shows an environmentally friendly approach that could be applied to the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mosallanezhad & Kiyani, 2019).

  • Molecular Structure Studies : Ferrer et al. (2001) conducted a study on the molecular structure of benzimidazole-based organic magnetic materials, which could provide insights into the potential magnetic properties of similar isoxazole compounds (Ferrer et al., 2001).

Safety And Hazards

The safety data sheet for “4-(2-Aminoethyl)morpholine” suggests that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(2-aminoethyl)-3-tert-butyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)7-6(4-5-10)8(12)13-11-7/h11H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYPJXBXGOFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)ON1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199249
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one

CAS RN

952959-48-7
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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